N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide
Description
N-[2-(4-Methoxyphenoxy)ethyl]-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the ortho (2nd) position of the benzene ring and a 4-methoxyphenoxy ethyl side chain. Its synthesis typically involves coupling 2-nitrobenzoic acid derivatives with amines or alcohols under catalytic conditions, though specific protocols vary depending on the target substituents.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-12-6-8-13(9-7-12)23-11-10-17-16(19)14-4-2-3-5-15(14)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPLEQJIAXNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367284 | |
| Record name | N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-71-8 | |
| Record name | N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a nitro group, which is often associated with antimicrobial properties. The methoxyphenoxy group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. A study assessing the minimum inhibitory concentration (MIC) of related nitrobenzamides against Mycobacterium tuberculosis (Mtb) highlighted the importance of the nitro group in their efficacy.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| HC2210 | 0.05 | Antimycobacterial |
| HC2233 | 0.1 | Antimycobacterial |
| HC2234 | 0.5 | Antimycobacterial |
These compounds demonstrated potent activity against both replicating and non-replicating states of Mtb, suggesting their potential for treating tuberculosis, especially in drug-resistant strains .
Cytotoxicity Studies
In vitro studies have shown that while this compound exhibits antimicrobial properties, it also maintains a favorable safety profile with limited cytotoxic effects on mammalian cells. For instance, cytotoxicity assays conducted on murine bone marrow-derived macrophages revealed that concentrations effective against intracellular Mtb had minimal toxicity .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. In silico studies have indicated that similar benzamide derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, molecular docking studies identified aldehyde dehydrogenase as a potential target for compounds with similar scaffolds .
Case Study: Anticancer Activity Evaluation
A series of benzamide derivatives were synthesized and tested for their anticancer properties against various cancer cell lines. Results indicated that derivatives with similar structures to this compound showed significant inhibition of cell growth in hepatoblastoma (HepG2) and prostate cancer (DU-145) cell lines.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| WZ1 | 200 | HepG2 |
| WZ2 | 150 | DU-145 |
These findings suggest that modifications to the benzamide structure can enhance anticancer efficacy while reducing toxicity .
The proposed mechanism of action for this compound involves the inhibition of essential cellular processes in pathogenic organisms. For example, the nitro group is believed to undergo reduction within bacterial cells, leading to the formation of reactive species that disrupt cellular function .
Scientific Research Applications
Chemistry
Synthesis Precursor : N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry .
Material Science : This compound can be utilized in developing new materials due to its potential to form polymers or other complex structures through various chemical reactions .
Biology
Biological Activity : Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been investigated for its role in modulating metabotropic glutamate receptors, which are implicated in neurological disorders .
Radiolabeling Applications : The compound is also being explored for potential use as a radiolabeled agent in imaging studies, which could enhance the visualization of biological processes in vivo .
Medicine
Therapeutic Potential : Research has highlighted the compound's potential therapeutic properties, including anti-cancer activity. It has shown promise in inhibiting tumor growth in preclinical models, suggesting that it may serve as a lead compound for developing new cancer therapies .
Pharmacological Studies : The interaction of this compound with specific molecular targets is under investigation. For example, its nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various benzamide derivatives, this compound was found to inhibit the proliferation of several cancer cell lines. The study reported an IC50 value indicating effective cytotoxicity against these cells, supporting further exploration into its mechanisms of action and potential clinical applications.
Case Study 2: Enzyme Inhibition
A pharmacological investigation assessed the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer progression. The results demonstrated that this compound could significantly reduce enzyme activity, highlighting its potential as a therapeutic agent targeting metabolic dysregulation in tumors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity
4-Methoxyphenoxy Ethyl vs. Benzyloxy Ethyl Groups
- DNB2 (N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide): Replacing the 4-methoxyphenoxy group with a benzyloxy moiety retains anti-tubercular activity but alters pharmacokinetic properties.
- Compound 1b (): Features a benzo[d]thiazol-2-yl group instead of the 4-methoxyphenoxy ethyl chain. This substitution shifts activity from antimicrobial to antioxidant, with a total antioxidant capacity (TAC) of ~43% in DPPH assays .
Heterocyclic Modifications
Pharmacological and Physicochemical Properties
- Antioxidant vs. Antimicrobial Trade-offs: The 4-methoxyphenoxy ethyl group in the target compound and its thiourea analogs () correlates with antioxidant activity, whereas bulkier or more lipophilic groups (e.g., benzyloxy in DNB2) favor antimicrobial action .
- Solubility and Bioavailability : The methoxy group enhances water solubility compared to halogenated analogs (e.g., 4-chlorophenyl derivatives in ), which may improve bioavailability but reduce membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
